
5beta-Androstan-17-one
Overview
Description
5β-Androstan-17-one, also known as (3α,5β)-3-hydroxy-androstan-17-one or etiocholan-3α-ol-17-one, is a steroid metabolite with the molecular formula C₁₉H₃₀O₂ and a molecular weight of 290.44 g/mol . Its IUPAC name is 3α-hydroxy-5β-androstan-17-one, and it is registered under CAS number 53-42-9. Structurally, it features a 5β-configured A-ring (trans-decalin system) and hydroxyl and ketone groups at positions 3α and 17, respectively. This compound is a reduced derivative of testosterone and is notable for its role in steroid metabolism pathways, particularly in the liver, where 5β-reductase enzymes catalyze the saturation of the Δ⁴ double bond in androstenedione to form 5β-reduced metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5beta-Androstan-17-one typically involves the reduction of testosterone or its derivatives. One common method is the reduction of 4-androstene-3,17-dione using sodium borohydride in ethanol, followed by oxidation with pyridinium chlorochromate to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using similar reduction and oxidation reactions. The process is optimized for high yield and purity, with stringent control over reaction conditions to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions: 5beta-Androstan-17-one undergoes various chemical reactions, including:
Oxidation: Conversion to 5beta-androstan-3,17-dione using oxidizing agents like chromium trioxide.
Reduction: Reduction to 5beta-androstan-17beta-ol using reducing agents such as lithium aluminum hydride.
Substitution: Formation of derivatives through nucleophilic substitution reactions at the oxo group.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like hydrazines or hydroxylamines in the presence of a base.
Major Products:
Oxidation: 5beta-androstan-3,17-dione.
Reduction: 5beta-androstan-17beta-ol.
Substitution: Various hydrazone or oxime derivatives.
Scientific Research Applications
Chemistry: 5beta-Androstan-17-one is used as a precursor in the synthesis of various steroidal compounds. It serves as an intermediate in the production of anabolic steroids and other biologically active molecules .
Biology: In biological research, this compound is studied for its role as a metabolite of testosterone. It is used to investigate the metabolic pathways of steroid hormones and their physiological effects .
Medicine: The compound is explored for its potential therapeutic applications, including its use in hormone replacement therapy and the treatment of certain endocrine disorders .
Industry: this compound is utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry .
Mechanism of Action
5beta-Androstan-17-one exerts its effects primarily through its interaction with androgen receptors. It is converted to more active metabolites, such as dihydrotestosterone, which bind to androgen receptors and modulate gene expression. This regulation of gene expression influences various physiological processes, including the development of male characteristics and the maintenance of reproductive tissues .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5α vs. 5β Isomers: A-Ring Configuration Differences
The stereochemistry of the A-ring profoundly influences biological activity.
- 5α-Androstan-17β-ol-3-one (Dihydrotestosterone, DHT) : This 5α-reduced isomer is a potent androgen receptor agonist, with ~2–3× higher binding affinity than testosterone. It plays a critical role in prostate development and androgen-dependent tissues .
- 5β-Androstan-17-one: The 5β configuration reduces androgenic activity.
Ester Derivatives: Solubility and Bioavailability
Esterification at the 17-position alters pharmacokinetics:
- 5α-Androstan-17β-ol-3-one benzoate (Stanolone Benzoate): This ester derivative of DHT enhances lipid solubility, prolonging its half-life in tissues. Used clinically for androgen replacement therapy .
- 5α-Androstane-3β,17β-diol dioleate : A double ester of 5α-androstanediol, this compound is lipophilic and serves as a depot form in synthetic hormone formulations .
- 5β-Androstan-17-one derivatives: Limited evidence exists for esterified 5β isomers, suggesting their metabolic roles differ from 5α counterparts.
Oxygen and Nitrogen Substitutions
Modifications to the steroid backbone can enhance receptor specificity or stability:
- 4-Oxa-5α-androstane derivatives : Compounds like 3-oxo-4-oxa-5α-androst-17β-amide exhibit dual 5α-reductase inhibition and androgen receptor antagonism, making them candidates for treating benign prostatic hyperplasia .
- 4β-Amino-5α-androstanes: Synthetic derivatives (e.g., 3α-hydroxy-4β-(phenylamino)-5α-androstan-17-one) demonstrate modified binding to steroid receptors, highlighting the impact of amino substitutions on bioactivity .
Structural and Functional Comparison Table
Research Findings and Implications
- Metabolic Pathways : 5β-reductase activity is prominent in the liver, whereas 5α-reductase dominates in androgen-sensitive tissues .
- Therapeutic Applications : 5α-DHT derivatives are used in hormone therapy, while 5β metabolites are explored for detoxification pathway modulation .
- Structural Insights : The 5β configuration reduces steric compatibility with androgen receptors, explaining its weaker bioactivity compared to 5α isomers .
Properties
IUPAC Name |
(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h13-16H,3-12H2,1-2H3/t13-,14-,15-,16-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDYCULVYZDESB-USOAJAOKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1CCC3C2CCC4(C3CCC4=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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